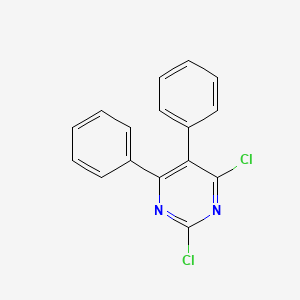
2-(5-METHOXY-1H-INDOL-2-YL)ACETALDEHYDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-METHOXY-1H-INDOL-2-YL)ACETALDEHYDE is an indole derivative, a class of compounds known for their diverse biological activities and significant roles in various biochemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals, making them a subject of extensive research in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHOXY-1H-INDOL-2-YL)ACETALDEHYDE typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For instance, methanesulfonic acid can be used as a catalyst under reflux conditions in methanol to yield the desired indole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing more efficient catalysts to enhance yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-METHOXY-1H-INDOL-2-YL)ACETALDEHYDE can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles can be used, such as halogens or nitro groups, under acidic or basic conditions.
Major Products Formed
Oxidation: 5-Methoxy-2-indolyl acetic acid.
Reduction: 5-Methoxy-2-indolyl ethanol.
Substitution: Depending on the electrophile, products can include halogenated or nitro-substituted indole derivatives.
Aplicaciones Científicas De Investigación
2-(5-METHOXY-1H-INDOL-2-YL)ACETALDEHYDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Studied for its role in various biochemical pathways and its potential as a bioactive compound.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-METHOXY-1H-INDOL-2-YL)ACETALDEHYDE involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in metabolic pathways.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetaldehyde: Another indole derivative with similar structural features.
5-Hydroxy-2-indolyl acetaldehyde: Differing by the presence of a hydroxyl group instead of a methoxy group.
Uniqueness
2-(5-METHOXY-1H-INDOL-2-YL)ACETALDEHYDE is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity compared to other indole derivatives .
Propiedades
Fórmula molecular |
C11H11NO2 |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-(5-methoxy-1H-indol-2-yl)acetaldehyde |
InChI |
InChI=1S/C11H11NO2/c1-14-10-2-3-11-8(7-10)6-9(12-11)4-5-13/h2-3,5-7,12H,4H2,1H3 |
Clave InChI |
CPNZUBUZLOFWJZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)NC(=C2)CC=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(oxiran-2-yl)methyl]-1H-indole](/img/structure/B8748310.png)

![Dimethyl bicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B8748332.png)



![3,5-Dihydroxy-6-acetyl-2,3-dihydro-4H-benzo[b]pyran](/img/structure/B8748362.png)


